molecular formula C20H24N2O2 B2441767 (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide CAS No. 921813-49-2

(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide

Cat. No.: B2441767
CAS No.: 921813-49-2
M. Wt: 324.424
InChI Key: LYRGPIBCZHXRLC-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.424. The purity is usually 95%.
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Scientific Research Applications

Adamantane Derivatives in Chemistry

  • Synthesis and Structural Analysis : Adamantane derivatives, including those related to the compound , have been utilized in the synthesis of new compounds with unique structures and properties. For example, adamantane has been used in the oxidative cleavage-cyclization process, leading to the formation of stable carbocations, which are crucial for the selectivity of further transformations (Krasutsky et al., 2000).

  • Polyamides and Polymer Science : Adamantane derivatives have been used to synthesize polyamides with specific properties, such as medium inherent viscosities and high glass transition temperatures. These polyamides have applications in materials science due to their unique structural and thermal properties (Y. Chern, Hann-Chyan Shiue, & S. Kao, 1998).

Biomedical and Pharmacological Research

  • Cytotoxic and Apoptotic Effects : Certain adamantane derivatives have been studied for their cytotoxic and apoptotic effects on various cancer cell lines. These compounds have shown potential as cancer therapeutics due to their ability to induce apoptosis in cancer cells (Basak Turk-Erbul et al., 2021).

  • Antibacterial and Antifungal Properties : Novel adamantane derivatives have been explored for their broad-spectrum antibacterial activities. These compounds have shown potent inhibitory effects on various bacterial strains, highlighting their potential in addressing antibiotic resistance (L. H. Al-Wahaibi et al., 2020).

  • Antiviral Applications : Research on adamantane derivatives has also extended to antiviral applications, particularly in inhibiting influenza viruses. These studies are crucial in developing new antiviral drugs, especially for influenza strains resistant to existing medications (Füsun Göktaş et al., 2012).

  • Neuroprotective Agents : Fluorescent heterocyclic adamantane amines have been synthesized and shown to have neuroprotective activities. These compounds can inhibit key neurological pathways and enzymes, offering potential for treating neurodegenerative diseases (J. Joubert et al., 2011).

Material Science Applications

  • Dielectric Properties in Polyimides : Adamantane-based polyimides with low dielectric constants have been synthesized, showcasing their potential use in electronic applications due to their unique electrical properties (Y. Chern & Hann-Chyan Shiue, 1997).

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22-17-3-2-16(7-15(17)8-18(22)23)21-19(24)20-9-12-4-13(10-20)6-14(5-12)11-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRGPIBCZHXRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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